6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
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Overview
Description
6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Compounds related to benzothiazines have been extensively studied for their unique chemical reactivity and potential in synthesizing novel heterocyclic compounds. For instance, Pasutto and Knaus (1978) explored the reactions of pyrido benzothiazine derivatives with electrophiles, demonstrating the compound's ability to undergo nucleophilic addition and substitution reactions, which could be useful in the synthesis of novel molecules with potential therapeutic applications Some reactions of 10-methyl-10H-pyrido[3,2-b][1,4]benzothiazine-n-butyllithium adduct with electrophiles.
Antibacterial Applications
Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing sulfonamido moieties, aiming to discover potential antibacterial agents. This research underlines the potential of pyrimido benzothiazine derivatives in contributing to the development of new antibacterial drugs, highlighting their significance in addressing antibiotic resistance Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety.
Biomedical Imaging and Targeting
Research by Mu (2005) on the synthesis of bifunctional poly(ethylene oxide) with targeting and contrast-medium groups indicates the potential use of benzothiazine derivatives in biomedical imaging. The study suggests these compounds could be designed to improve imaging techniques or targeted drug delivery systems Synthesis of Bifunctional Poly(ethylene oxide) with Targeting and Contrast-medium Groups.
Enzyme Inhibition for Therapeutic Applications
Ahmad et al. (2019) reported on the synthesis and monoamine oxidase inhibitory activity of benzothiazine dioxides. The compounds exhibited potential as selective inhibitors, indicating their possible application in treating neurological disorders such as depression or Parkinson's disease Synthesis, X‐ray crystal and monoamine oxidase inhibitory activity of 4,6‐dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine 5,5‐dioxides: In vitro studies and docking analysis.
Antiviral and Antimicrobial Activity
Further studies have explored the antiviral and antimicrobial properties of benzothiazine derivatives, suggesting their potential in developing new treatments for infectious diseases. For example, compounds synthesized by Mai et al. (1997) showed promising activity against HIV-1, highlighting the therapeutic potential of benzothiazine derivatives in antiviral research Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines: novel non-nucleoside reverse transcriptase inhibitors of the S-DABO series.
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its synthesis and handling.
Future Directions
Properties
IUPAC Name |
6-ethyl-2-[(2-methylphenyl)methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-3-23-17-11-7-6-10-16(17)19-18(27(23,24)25)12-21-20(22-19)26-13-15-9-5-4-8-14(15)2/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSYADKMIHOZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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